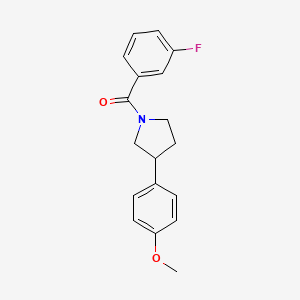

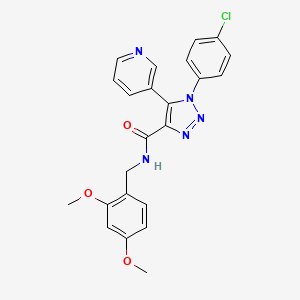

![molecular formula C20H16N4OS B2496924 3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 897616-09-0](/img/structure/B2496924.png)

3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazolopyrimidin-ones involves nitrosative cyclization of diamino-phenylpyrimidin-ones with nitrous acid, followed by regioselective alkylation. This process has been shown to yield various derivatives with moderate antiviral and antitumor activities, demonstrating the potential for diversification and biological relevance of these compounds (Islam, Ashida, & Nagamatsu, 2008).

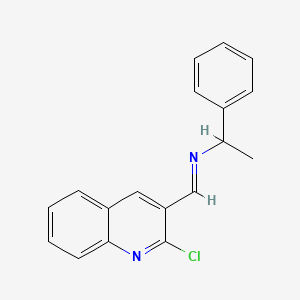

Molecular Structure Analysis

Structural characterization often involves X-ray single crystal diffraction and various spectroscopic techniques, providing detailed insights into the molecular geometry and electronic structure. Such analyses are crucial for understanding the chemical behavior and reactivity of these compounds. For example, a novel pyrimidine derivative was characterized, revealing significant antibacterial activity, highlighting the interplay between structure and function (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical behavior, including reactivity towards various reagents, provides insights into the possible transformations and derivatizations these compounds can undergo. For instance, the tandem aza-Wittig reaction has been utilized for synthesizing derivatives, showcasing the compounds' versatility (Luo et al., 2020).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and stability, is essential for evaluating the practical applications of these compounds. While specific data on 3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one might not be readily available, related research indicates that such analyses are critical for further application development.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are fundamental for comprehensively understanding these compounds. Studies often focus on the synthesis and evaluation of derivatives to explore their potential as biological agents, demonstrating the significance of chemical properties in the development of new therapeutics (Kumar et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

The synthesis of compounds related to 3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves the condensation of 3-amino-1,2,4-triazole with substituted methyl cinnamates, leading to the formation of various [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones. The structural elucidation of these compounds is based on infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR) measurements, and X-ray diffraction techniques, demonstrating the specificity of the reaction and the formation of the desired triazolopyrimidinone structures (Desenko et al., 1999).

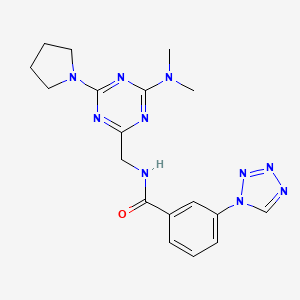

Antimicrobial Activity

Research into the antimicrobial properties of novel quinoline, chromene, pyrazole derivatives bearing a triazolopyrimidine moiety revealed that compounds synthesized using 7-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one as a key intermediate showed promising antimicrobial activities. The structural characterization and antimicrobial evaluation of these compounds highlighted their potential as effective antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antiviral Activity

The synthesis of 4H-[1,2,4]-Triazolo[1,5-a]pyrimidin-5-one derivatives and their evaluation for anti-HIV-1 and anti-HSV-1 activities have shown significant potential. Compounds synthesized from 3(5)-amino-5(3)-substituted-1,2,4-triazole derivatives and subjected to cyclo-condensation with substituted methyl cinnamate esters exhibited complete inhibition of HIV-1 virus proliferation at certain concentrations. Additionally, a specific derivative showed potent activity against HSV-1, indicating the marked specificity of this class of compounds as antiviral agents (Abdel-Hafez et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds such as [1,2,4]triazolo [4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.

Mode of Action

For instance, [1,2,4]triazolo [4,3-a]pyrazine derivatives have shown to inhibit c-Met kinase, thereby disrupting the signaling pathways that promote cell proliferation .

Biochemical Pathways

Inhibition of c-met kinase by similar compounds can affect various downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .

Result of Action

Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound might induce changes at the molecular and cellular levels that inhibit tumor growth.

Eigenschaften

IUPAC Name |

5-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-18-14-17(16-11-5-2-6-12-16)24-19(21-18)22-23-20(24)26-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2,(H,21,22,25)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPFGNYZDFTAOS-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)